molecular formula C8H7ClO3 B1352192 5-Chloro-2-hydroxy-3-methoxybenzaldehyde CAS No. 7740-05-8

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1352192
CAS No.: 7740-05-8
M. Wt: 186.59 g/mol
InChI Key: PQKYPMGTDHNSRL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-hydroxy-3-methoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 5-Chloro-2-hydroxy-3-iodobenzaldehyde
  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
  • 3,4-Dimethoxy-2-hydroxybenzaldehyde

Uniqueness:

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKYPMGTDHNSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408848
Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7740-05-8
Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sulfuryl chloride (15 mL, 190 mmol) in toluene (20 mL) is added dropwise over 1.5 h to a solution of o-vanillin (25.0 g, 164 mmol) in toluene (90 mL) and the reaction is then stirred 16 h. Water (30 mL) is added over 10 minutes with ice-bath cooling. The solid is filtered, washed with water and dried to provide the title compound. MS (EI) 186 (M)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Vanillin (100.5 g, 660 mmol), acetic acid (504 mL) and N-chlorosuccinimide (83.8 g, 627 mmol) were mixed and heated to 105° C. over 30 minutes. A rapid exotherm from 55 to 105° C. occurred over 7 minutes. The mixture refluxed for a few minutes and was allowed to cool slowly to room temperature (2.5 h). Water (1 L, 2 volume equivalents) was added to the mixture slowly over 10 minutes. The mixture was stirred for 5 minutes, filtered and the crude product air dried to afford 146.9 g of wet cake as a light yellow powder with 90% product, 3% o-vanillin and 7% dichlorovanillin Recrystallization from 200 g ethanol afforded 61 g (52% yield).
Quantity
100.5 g
Type
reactant
Reaction Step One
Quantity
504 mL
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-chloro-2-hydroxy-3-methoxybenzaldehyde revealed by spectroscopic analyses?

A1: The study utilizes a combination of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to elucidate the structural characteristics of this compound []. These analyses confirm the presence of key functional groups, such as the aldehyde, hydroxyl, and methoxy groups, within the molecule. Additionally, the spectroscopic data provide insights into the vibrational frequencies and electronic transitions associated with these functional groups, contributing to a comprehensive understanding of the molecule's structure.

Q2: How does computational chemistry contribute to understanding the potential antitumor activity of this compound?

A2: The research employs computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and others, to investigate the potential antitumor mechanism of this compound []. These computational studies can provide valuable insights into the molecule's electronic properties, reactivity, and potential interactions with biological targets, aiding in the understanding of its antitumor activity.

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